
Etretinate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etretinate-d3 is a deuterium-labeled derivative of Etretinate, a second-generation retinoid. Retinoids are synthetic analogs of vitamin A and are known for their role in regulating cell proliferation, differentiation, and apoptosis. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Etretinate due to the presence of deuterium, which acts as a stable isotope tracer .
Mechanism of Action
Target of Action
Etretinate-d3, a deuterium-labeled form of Etretinate, is a synthetic aromatic retinoid . The primary targets of this compound are the retinoic acid receptors . These receptors play a crucial role in the normal growth cycle of skin cells .
Mode of Action
It is believed to work by targeting specific receptors (retinoid receptors) in the skin, which help normalize the growth cycle of skin cells . Like retinoic acid, it is thought to interfere with the terminal differentiation of keratinocytes . It is also believed to enhance the binding of cAMP to the regulatory RI subunit of cAMP-dependent protein kinases .
Biochemical Pathways
This compound, like other retinoids, is involved in various biochemical pathways. It is believed to work by targeting specific receptors (retinoid receptors) in the skin, which help normalize the growth cycle of skin cells . The effects of retinoids are mediated through binding to and activation of the retinoic acid receptor (RAR) and the retinoid X receptor (RXR), which regulate cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
This compound is extensively metabolized, and only traces of the unchanged drug are eliminated in urine . The terminal elimination half-life of Etretinate after long-term treatment is up to 120 days . The systemic availability of this compound varies significantly among individuals, ranging from 15% to 90% .
Result of Action
The active metabolite responsible for this compound’s effects, acitretin, is a retinoid . Acitretin works by inhibiting the excessive cell growth and keratinisation (process by which skin cells become thickened due to the deposition of a protein within them) seen in psoriasis . It therefore reduces the thickening of the skin, plaque formation, and scaling .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Analysis
Biochemical Properties
Etretinate-d3, like its parent compound Etretinate, is expected to interact with various biomolecules in the body. It is thought to bind to retinoic acid receptors, which are nuclear receptors involved in regulating gene expression . This interaction can influence various biochemical reactions in the body.
Cellular Effects
This compound is believed to have significant effects on cellular processes. The active metabolite responsible for Etretinate’s effects, acitretin, is a retinoid that works by inhibiting the excessive cell growth and keratinisation seen in conditions like psoriasis . Therefore, this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to work by targeting specific receptors (retinoid receptors) in the skin which help normalize the growth cycle of skin cells . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the parent compound, Etretinate, has a long elimination half-life . This suggests that this compound may also have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the parent compound, Etretinate, can cause dose-dependent mucocutaneous toxicity . Therefore, it is possible that this compound could also exhibit dosage-dependent effects.
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Etretinate. Etretinate is extensively metabolized, with significant first-pass metabolism to the pharmacologically active acid form . Therefore, this compound may also interact with various enzymes or cofactors in these metabolic pathways.
Transport and Distribution
It is known that retinoid concentrations in skin are rather low in contrast to subcutaneous fat tissue . This suggests that this compound may also be transported and distributed in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Etretinate-d3 involves the incorporation of deuterium into the Etretinate molecule. This process typically starts with the synthesis of the deuterated precursor, followed by its conversion into this compound. The key steps include:
Deuteration of Precursors:
Esterification: The deuterated precursor undergoes esterification to form the final this compound compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. High-performance liquid chromatography (HPLC) is often used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Etretinate-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized forms.
Reduction: Reduction of this compound to its reduced forms.
Substitution: Substitution reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Etretinate-d3 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and pharmacokinetics of Etretinate in biological systems.
Drug Development: Helps in understanding the metabolic stability and bioavailability of Etretinate.
Biological Research: Used in studies related to cell proliferation, differentiation, and apoptosis, particularly in the context of severe psoriasis and other keratinizing disorders
Comparison with Similar Compounds
Isotretinoin: Another retinoid used for severe acne treatment.
Acitretin: The active metabolite of Etretinate, used for similar dermatological conditions.
Tretinoin: A retinoid used for acne and acute promyelocytic leukemia.
Comparison:
Etretinate vs. Isotretinoin: Etretinate has a longer half-life and is more lipophilic compared to Isotretinoin, making it more suitable for chronic conditions.
Etretinate vs. Acitretin: Acitretin is the active metabolite of Etretinate and has a shorter half-life, reducing the risk of teratogenicity.
Etretinate vs. Tretinoin: Tretinoin is primarily used topically, whereas Etretinate is used systemically .
Etretinate-d3’s unique deuterium labeling makes it a valuable tool in scientific research, providing insights into the pharmacokinetics and metabolic pathways of retinoids.
Properties
IUPAC Name |
ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+/i7D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMNCQVAMBCHCO-ISBRFZOISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
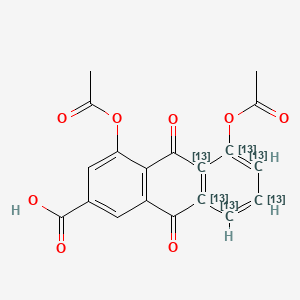
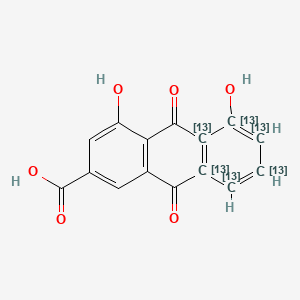

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)
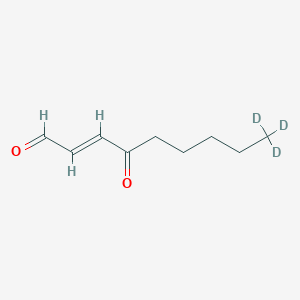
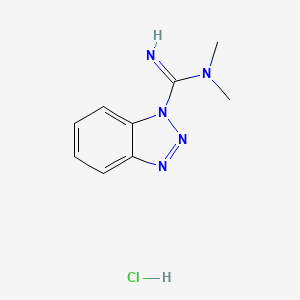
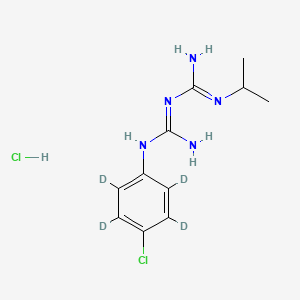
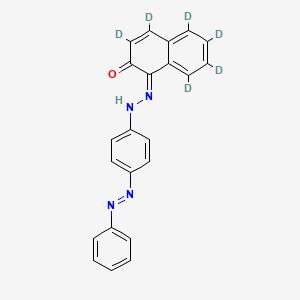
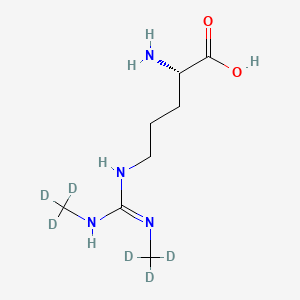
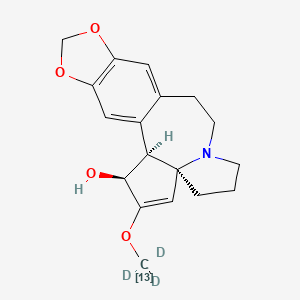
![[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate](/img/structure/B563671.png)

